3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core with an amino group and a hydroxy-methylbutyl side chain, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the reaction of 3-aminopyrazole with a suitable 1,3-diketone under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the pyridinone ring . The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-1-(3-oxo-3-methylbutyl)-1,2-dihydropyridin-2-one.
Reduction: Formation of 3-amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the substitution pattern and functional groups.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit similar biological activities but differ in their chemical structure and reactivity.
Uniqueness
3-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,14)5-7-12-6-3-4-8(11)9(12)13/h3-4,6,14H,5,7,11H2,1-2H3 |
InChI Key |
MLMOHJXDOAQPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CC=C(C1=O)N)O |
Origin of Product |
United States |
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